N'-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide
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Overview
Description
N’-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide is a hydrazone compound that belongs to the class of Schiff bases. These compounds are characterized by the presence of a carbon-nitrogen double bond with a nitrogen atom connected to an aryl or alkyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 1-adamantanecarbohydrazide. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antibacterial, antifungal, and anticancer agent.
Materials Science: The compound exhibits nonlinear optical properties, making it useful in the development of optical materials and devices.
Analytical Chemistry: Hydrazone derivatives are used as reagents in analytical chemistry for the detection and quantification of various analytes.
Mechanism of Action
The mechanism of action of N’-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide involves its interaction with specific molecular targets. In medicinal applications, the compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
N’-[4-(dimethylamino)benzylidene]-4-hydroxybenzohydrazide: This compound shares a similar hydrazone structure but has a hydroxyl group instead of the adamantane moiety.
4-{[4-(dimethylamino)benzylidene]amino}-1,2,4-triazole: This compound has a triazole ring instead of the adamantane moiety.
Uniqueness
N’-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide is unique due to the presence of the adamantane moiety, which imparts distinct steric and electronic properties. This uniqueness can enhance its biological activity and stability compared to similar compounds .
Properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]adamantane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-23(2)18-5-3-14(4-6-18)13-21-22-19(24)20-10-15-7-16(11-20)9-17(8-15)12-20/h3-6,13,15-17H,7-12H2,1-2H3,(H,22,24)/b21-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJVGKGNHSWLKF-FYJGNVAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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